4-(3-Methoxypyridin-2-yl)benzaldehyde
Description
Contextualization of 4-(3-Methoxypyridin-2-yl)benzaldehyde within Heterocyclic Chemistry
This compound is a biaryl compound characterized by a pyridine (B92270) ring linked to a benzaldehyde (B42025) unit. Specifically, the pyridine ring is attached at its 2-position to the 4-position of the benzaldehyde ring. The compound is further functionalized with a methoxy (B1213986) group (-OCH₃) at the 3-position of the pyridine ring.
This specific arrangement of atoms and functional groups defines its chemical personality. The pyridine ring, being electron-deficient, influences the electronic properties of the connected benzene (B151609) ring. pharmaguideline.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal catalysts, while the methoxy group, an electron-donating group, modulates the reactivity of the pyridine ring. The aldehyde group on the benzene ring is a key site for further chemical modifications.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (this compound) | Value (Isomers) |
| CAS Number | 1073233-75-3 | 1701443-36-8 (for 3-(4-Methoxypyridin-2-yl)benzaldehyde) nih.gov |
| Molecular Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol | 213.23 g/mol |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
Note: Specific experimental data for this compound is limited in publicly available literature. Data for isomers is provided for context.
Historical Development of Synthetic Methodologies for Related Pyridine-Benzaldehyde Architectures
The construction of the core C-C bond linking a pyridine ring to a benzene ring is a central challenge in synthesizing compounds like this compound. Over the decades, several powerful synthetic methods have been developed for this purpose, with palladium-catalyzed cross-coupling reactions being particularly prominent.
Suzuki-Miyaura Coupling: This reaction, one of the most effective methods for forming C(sp²)–C(sp²) bonds, involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. nih.govclaremont.edu For a pyridine-benzaldehyde structure, this could involve reacting a pyridylboronic acid with a bromobenzaldehyde or a pyridine halide with a formylphenylboronic acid. nih.govacs.orgresearchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govclaremont.edu Heterogeneous catalysts, such as palladium on charcoal (Pd/C), have also been investigated to facilitate easier separation and catalyst recycling. acs.org
Sonogashira Coupling: While primarily used to form C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, the Sonogashira reaction is a key tool in building complex heterocyclic systems. scirp.orgresearchgate.netsoton.ac.ukthieme-connect.com The resulting alkynylpyridines can be further transformed into the desired structures. The reaction is typically co-catalyzed by palladium and copper complexes. scirp.orgsoton.ac.uk
Classical Pyridine Synthesis: Before the advent of modern cross-coupling methods, multi-component reactions were the primary means of constructing the pyridine ring itself. These methods build the heterocyclic core from acyclic precursors. illinois.edu
Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is then oxidized to the pyridine. pharmaguideline.comillinois.edu
Krohnke Pyridine Synthesis: This method uses pyridinium (B92312) salts derived from the reaction of pyridine with α-haloketones, which then react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form 2,4,6-trisubstituted pyridines. pharmaguideline.comijpsonline.com
Table 2: Overview of Key Synthetic Reactions for Pyridine-Benzaldehyde Architectures
| Reaction | Description | Key Reagents |
| Suzuki-Miyaura Coupling | Forms a C-C bond between an organoboron compound and an organohalide. nih.gov | Palladium catalyst, base, boronic acid/ester, aryl halide. nih.govclaremont.edu |
| Sonogashira Coupling | Forms a C-C bond between a terminal alkyne and an aryl/vinyl halide. scirp.org | Palladium catalyst, copper co-catalyst, base, terminal alkyne, aryl halide. scirp.orgsoton.ac.uk |
| Hantzsch Synthesis | A multi-component reaction to form the pyridine ring from acyclic precursors. pharmaguideline.com | Aldehyde, β-ketoester, ammonia/ammonium acetate. pharmaguideline.comillinois.edu |
| Krohnke Synthesis | Forms substituted pyridines from pyridinium salts and α,β-unsaturated carbonyls. ijpsonline.com | Pyridinium ylide, α,β-unsaturated carbonyl compound, ammonium acetate. pharmaguideline.comijpsonline.com |
Contemporary Research Landscape for Aldehyde-Substituted Pyridine Derivatives
The field of heterocyclic chemistry is dynamic, with ongoing research focused on developing novel compounds for various applications. Aldehyde-substituted pyridine derivatives are of significant interest due to their dual functionality. They serve as advanced building blocks in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. nih.govrsc.org
Research in this area often focuses on:
Medicinal Chemistry: The pyridine scaffold is present in many approved drugs. rsc.orgresearchgate.net Aldehyde-substituted pyridines are used as intermediates to synthesize larger molecules with potential biological activities, such as antibacterial, anticancer, and antiviral properties. nih.govrsc.orgmdpi.com
Materials Science: The conjugated π-systems of pyridine-benzaldehyde derivatives make them candidates for use in organic electronics, such as light-emitting materials. acs.org
Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for metal catalysts, making these compounds useful in the development of new catalytic systems. nih.gov
Green Chemistry: Modern synthetic efforts aim to develop more environmentally friendly routes to these compounds, utilizing nanocatalysts, microwave irradiation, and aqueous reaction media to improve efficiency and reduce waste. researchgate.net
Significance of the Aldehyde Moiety for Further Chemical Transformations
The aldehyde group is one of the most versatile functional groups in organic synthesis, acting as an electrophilic site for a multitude of reactions. benthamdirect.com In a molecule like this compound, this group provides a reactive handle for constructing more complex molecular architectures. rsc.orgresearchgate.netnih.gov
Key transformations involving the aldehyde moiety include:
Olefinations: The aldehyde can be converted into an alkene (a carbon-carbon double bond). The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for this purpose. It involves reacting the aldehyde with a stabilized phosphonate (B1237965) carbanion to produce an alkene, typically with high stereoselectivity for the (E)-isomer. wikipedia.orgnrochemistry.comslideshare.netyoutube.com
Condensation Reactions: Aldehydes readily condense with primary amines to form imines, also known as Schiff bases . This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands. researchgate.net
Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a new C-N bond, yielding a substituted amine.
Synthesis of Heterocycles: The aldehyde group is a crucial precursor in numerous cyclization reactions to build other heterocyclic rings. benthamdirect.comrsc.orgresearchgate.netnih.gov For example, it can react with 1,2-aminoalcohols to form oxazolidines. mdpi.com
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.
Table 3: Common Chemical Transformations of the Aldehyde Group
| Reaction Type | Description | Product |
| Horner-Wadsworth-Emmons | Reaction with a phosphonate ylide. wikipedia.org | Alkene |
| Schiff Base Formation | Condensation with a primary amine. researchgate.net | Imine |
| Oxidation | Reaction with an oxidizing agent. | Carboxylic Acid |
| Reduction | Reaction with a reducing agent (e.g., NaBH₄). | Primary Alcohol |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxypyridin-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-3-2-8-14-13(12)11-6-4-10(9-15)5-7-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOHNOWTOQQAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699147 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-16-3 | |
| Record name | 4-(3-Methoxypyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Methoxypyridin 2 Yl Benzaldehyde and Analogues
Direct Synthetic Routes to the 4-(3-Methoxypyridin-2-yl)benzaldehyde Core
The direct synthesis of the this compound core structure hinges on the formation of a carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. Palladium-catalyzed cross-coupling reactions are the most prominent and powerful tools for this transformation, alongside directed metalation techniques that offer alternative regiochemical control.
Cross-Coupling Strategies
Cross-coupling reactions, which involve the coupling of two organic fragments with the aid of a transition metal catalyst, are fundamental to modern organic synthesis. wikipedia.org For the target molecule, this typically involves the reaction of a suitably functionalized 3-methoxypyridine (B1141550) with a functionalized benzene derivative.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.gov Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov
To synthesize the target compound, a feasible Suzuki-Miyaura approach would involve the coupling of a 2-halo-3-methoxypyridine with 4-formylphenylboronic acid, or conversely, 3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with a 4-halobenzaldehyde. A well-documented analogous synthesis is the preparation of 4-(2,6-dimethylpyridin-4-yl)benzaldehyde, which demonstrates the viability of this method. rsc.org In this synthesis, 4-iodo-2,6-dimethylpyridine (B1314324) was coupled with 4-formylphenylboronic acid using a palladium catalyst. rsc.org
Table 1: Example of Suzuki-Miyaura Coupling for a Benzaldehyde-Pyridine Analogue rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Iodo-2,6-dimethylpyridine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695) | 80 | 72 | Not specified |
Data derived from a representative synthesis of a similar structural analogue. rsc.org
This reaction highlights the general conditions that would be applicable for the synthesis of this compound. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as the homo-coupling of the boronic acid.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred due to their superior functional group tolerance and higher yields. wikipedia.org
For the synthesis of this compound, a Negishi protocol could be employed by first preparing an organozinc reagent from either 2-halo-3-methoxypyridine or a 4-halobenzaldehyde derivative. For instance, 2-chloro-3-methoxypyridine (B1581833) could be converted to its corresponding pyridylzinc chloride, which is then coupled with 4-bromobenzaldehyde (B125591) in the presence of a palladium catalyst. The use of highly active catalysts, such as those based on bulky biarylphosphine ligands (e.g., CPhos), has been shown to be effective for coupling secondary alkylzinc halides with aryl bromides and chlorides, suppressing undesired side reactions like β-hydride elimination. mit.edu This demonstrates the power of modern ligand design in expanding the scope of Negishi couplings to complex substrates. mit.edu
Table 2: General Conditions for Negishi Coupling
| Organozinc Reagent | Organic Halide | Catalyst | Ligand | Solvent |
|---|---|---|---|---|
| Pyridylzinc halide | Aryl halide | Pd(0) or Ni(0) source | Phosphine (B1218219) (e.g., PPh₃, SPhos) | THF, Dioxane |
| Arylzinc halide | Pyridyl halide | Pd(0) or Ni(0) source | Phosphine (e.g., PPh₃, SPhos) | THF, Dioxane |
General conditions compiled from sources describing Negishi coupling protocols. wikipedia.orgrsc.orgresearchgate.net
The Stille coupling reaction utilizes a palladium catalyst to join an organotin compound with an organic halide or pseudohalide. wikipedia.org A key advantage of this method is the stability of organostannanes to air and moisture, and many are commercially available. wikipedia.org The reaction is highly versatile, accommodating a wide array of aryl, heterocyclic, and vinyl groups. wikipedia.orglibretexts.org
In the context of synthesizing this compound, a Stille reaction could be designed between 2-(tributylstannyl)-3-methoxypyridine and 4-bromobenzaldehyde. The mechanism proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The stereochemistry of vinyl substrates is typically retained throughout the reaction. wikipedia.org While highly effective, a significant drawback of Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification.
Table 3: Common Components in Stille Coupling Reactions
| Organostannane (R¹-Sn(Alkyl)₃) | Electrophile (R²-X) | Catalyst | Additives (Optional) |
|---|---|---|---|
| Aryl, Heteroaryl, Vinyl | Aryl/Heteroaryl Iodide, Bromide, Triflate | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl, Cu(I) salts |
Information based on general descriptions of the Stille reaction. wikipedia.orglibretexts.org
As the first reported transition-metal-catalyzed cross-coupling reaction, the Kumada coupling employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium. wikipedia.org This method is advantageous as it uses readily prepared Grignard reagents, avoiding extra steps required for other organometallic reagents. organic-chemistry.org
A viable Kumada route to this compound would involve the reaction of a 2-pyridyl Grignard reagent with a 4-halobenzaldehyde derivative. Specifically, 2-bromo-3-methoxypyridine (B21398) could be converted into 3-methoxy-2-pyridylmagnesium bromide. Subsequent coupling with 4-bromobenzaldehyde dimethyl acetal (B89532) (to protect the aldehyde) in the presence of a nickel or palladium catalyst would yield the desired carbon skeleton. researchgate.net A final deprotection step would reveal the aldehyde functionality. A significant limitation of the Kumada coupling is its reduced tolerance for certain functional groups, such as aldehydes, which would react with the Grignard reagent. researchgate.net
Table 4: Catalyst Systems for Kumada Coupling of 2-Pyridyl Grignards researchgate.net
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) |
|---|---|---|---|
| [Pd(dba)₂] | (1-Ad)₂P(O)H | THF | 60 |
| Preformed Pd-phosphine oxide complex | - | THF | Room Temp. to 60 |
Data from a study on the arylation of 2-pyridyl Grignard reagents. researchgate.net
Directed Ortho-Metalation and Electrophilic Quenching Routes
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with a suitable electrophile.
The methoxy (B1213986) group of 3-methoxypyridine is an effective DMG. wikipedia.orgresearchgate.net Treatment of 3-methoxypyridine with a strong lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the C2 position. researchgate.net The resulting 2-lithio-3-methoxypyridine intermediate is a potent nucleophile. Quenching this intermediate with an appropriate electrophile, such as 4-formylbenzonitrile or by addition to a protected benzaldehyde (B42025) derivative, could forge the desired aryl-pyridyl bond. For instance, reaction with N,N-dimethyl-4-formylbenzamide followed by workup could potentially yield the target aldehyde. This method provides excellent regiocontrol, which can be a significant advantage over some cross-coupling strategies where mixtures of isomers can sometimes form.
Table 5: Hierarchy and Examples of Directing Metalation Groups (DMGs)
| DMG Strength | Examples |
|---|---|
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OMe, -NR₂, -CF₃ |
| Weak | -F, -Cl |
Information compiled from reviews on Directed ortho-Metalation. organic-chemistry.orguwindsor.ca
Multi-Component Reactions for Assembly of the Core Structure
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted pyridines from simple, acyclic precursors in a single step. bohrium.commdpi.com These reactions are prized for their atom economy and operational simplicity. bohrium.com For the assembly of a pyridyl benzaldehyde core, an MCR could involve the condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group like malononitrile, and other components. growingscience.comthieme-connect.com
A general approach involves the reaction of an aromatic aldehyde, malononitrile, a 1,3-dicarbonyl compound, and an alcohol in the presence of a base. thieme-connect.com The mechanism typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound. thieme-connect.com Subsequent cyclization, tautomerization, and oxidation steps lead to the final polysubstituted pyridine. thieme-connect.com Various catalysts, including solid bases like hydrotalcite, have been shown to be effective in promoting these transformations. growingscience.com
| Reactants | Catalyst/Base | Conditions | Product Type | Reference |
| Aromatic Aldehyde, Malononitrile, Thiophenol | Mg/Al-Hydrotalcite | EtOH, 60 °C | Pentasubstituted Pyridine | growingscience.com |
| Aromatic Aldehyde, Malononitrile, 1,3-Dicarbonyl, Alcohol | Sodium Hydroxide | Reflux | Polysubstituted Pyridine | thieme-connect.com |
| Pyridine, Chloroacetonitrile, Malononitrile, Aromatic Aldehyde | None | Acetonitrile, Reflux | Pyrido[1,2-a]benzimidazole | acs.org |
This interactive table summarizes conditions for multi-component reactions that can be adapted for pyridyl-aryl core synthesis.
Catalytic C-H Functionalization Strategies for Regioselective Synthesis
Catalytic C-H functionalization has become a powerful tool for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. mdpi.commdpi.com This strategy can be applied to forge the biaryl linkage between the pyridine and benzene rings with high regioselectivity.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, the direct arylation of a 3-methoxypyridine derivative at the C2 position with a suitable 4-formylphenyl halide or equivalent could be envisioned. Conversely, a C-H pyridylation of a protected benzaldehyde derivative at the C2 position of the pyridine ring is also a viable route. The regioselectivity of these reactions is often controlled by the electronic properties of the substrates, steric hindrance, and the choice of ligands and catalysts. nih.gov For example, palladium catalysts paired with specific phosphine ligands like di-1-adamantyl-n-butylphosphine (cataCXium A) have shown high efficiency. researchgate.net The use of directing groups can also precisely control the position of C-H activation. researchgate.net
| Catalyst System | Coupling Partners | Key Features | Reference |
| Pd(OAc)₂ / Ligand | Aryl Halide + Arene | Direct C-H Arylation | mdpi.com |
| Pd(TFA)₂ / Co-oxidant | N-sulfonyl amide + Allylbenzene | C-H Allylation/Annulation | organic-chemistry.org |
| [Ir(cod)(OMe)]₂ / dtbpy | Pyridine + B₂pin₂ | Sterically-controlled C3-borylation | nih.gov |
| Pd(OAc)₂ / Ag₂CO₃ | Pyridine N-oxide + Benzene | C2 Arylation of N-oxide | mdpi.com |
This interactive table presents various catalytic systems for C-H functionalization relevant to biaryl synthesis.
Functional Group Interconversions Leading to the Aldehyde Functionality
An alternative synthetic logic involves the formation of the aldehyde group on a pre-formed 2-(4-methylphenyl)-3-methoxypyridine or a related derivative.
Oxidation of Primary Alcohols or Methyl Groups
The oxidation of a primary alcohol is one of the most reliable methods for synthesizing an aldehyde. This involves the preparation of the precursor alcohol, [4-(3-methoxypyridin-2-yl)phenyl]methanol, which can then be oxidized. Several reagents can achieve this transformation with high selectivity, preventing over-oxidation to the carboxylic acid. wikipedia.org
Mild oxidizing agents are preferred for this conversion. Pyridinium (B92312) chlorochromate (PCC) is a classic reagent used in dichloromethane (B109758) (DCM) for this purpose. youtube.com Other modern methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. youtube.com Catalytic methods, often employing a stable nitroxyl (B88944) radical like TEMPO in the presence of a co-oxidant, are also highly effective and are used in both lab and industrial settings. organic-chemistry.orgresearchgate.net
| Oxidizing Agent/System | Typical Solvent | Key Characteristics | Reference |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild, selective for aldehydes | youtube.com |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Dichloromethane | High yield, requires low temperatures | youtube.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Mild, room temperature reaction | wikipedia.org |
| TEMPO / Co-oxidant (e.g., NaOCl) | Biphasic (e.g., DCM/H₂O) | Catalytic, high chemoselectivity | organic-chemistry.org |
| Potassium Permanganate (B83412) (KMnO₄) | Alkaline aqueous solution | Strong oxidant, tends to form carboxylic acid | wikipedia.org |
This interactive table details common reagents for the oxidation of primary alcohols to aldehydes.
The direct oxidation of the methyl group of 2-(4-methylphenyl)-3-methoxypyridine to an aldehyde is a more challenging transformation but represents a potential step-economical route.
Reduction of Carboxylic Acid Derivatives
The aldehyde can be synthesized via the partial reduction of a carboxylic acid derivative, such as an ester, acyl chloride, or amide. libretexts.org Direct reduction of the corresponding carboxylic acid, 4-(3-methoxypyridin-2-yl)benzoic acid, to the aldehyde is difficult as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) will proceed to the primary alcohol. libretexts.org
However, by converting the carboxylic acid to a more reactive derivative, the reduction can be stopped at the aldehyde stage.
From Esters: The reduction of a methyl or ethyl ester of 4-(3-methoxypyridin-2-yl)benzoic acid using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C) is a common method for producing aldehydes. chemistrysteps.com
From Acyl Chlorides: The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline), can convert the corresponding acyl chloride to the aldehyde. libretexts.orgmsu.edu
From Amides: Weinreb amides (N-methoxy-N-methyl amides) are particularly useful intermediates. They can be prepared from the carboxylic acid and subsequently reduced with reagents like LiAlH₄ or DIBAL-H to cleanly afford the aldehyde upon workup.
| Starting Derivative | Reagent | Named Reaction | Key Features | Reference |
| Ester | DIBAL-H | N/A | Requires low temperature (-78 °C) | chemistrysteps.com |
| Acyl Chloride | H₂, Pd/BaSO₄, Quinoline | Rosenmund Reduction | Poisoned catalyst prevents over-reduction | libretexts.org |
| Carboxylic Acid | LiAlH₄ | N/A | Typically reduces to the alcohol | libretexts.org |
| Amide (Weinreb) | DIBAL-H or LiAlH₄ | Weinreb Ketone Synthesis (adapted) | Stable intermediate prevents over-reduction | researchgate.net |
This interactive table outlines methods for reducing carboxylic acid derivatives to aldehydes.
Formylation Reactions on Aryl Rings
Direct formylation involves introducing a -CHO group onto the aromatic ring of a precursor molecule like 2-phenyl-3-methoxypyridine. This can be achieved through several classic and modern organic reactions.
Vilsmeier-Haack Reaction: This method uses a mixture of a substituted amide, typically dimethylformamide (DMF), and phosphoryl chloride (POCl₃). thieme-connect.de The electrophilic Vilsmeier reagent ([CHCl=N(CH₃)₂]⁺) attacks the electron-rich aromatic ring. For the synthesis of this compound, this reaction would be performed on 2-phenyl-3-methoxypyridine, with formylation expected to occur at the para-position of the phenyl ring due to steric and electronic directing effects.
Gattermann-Koch and Gattermann Reactions: These reactions use carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) with a Lewis acid catalyst to formylate aromatic rings. thieme-connect.de
Palladium-Catalyzed Formylation: Modern methods include the palladium-catalyzed formylation of aryl halides or triflates. researchgate.netorganic-chemistry.org Using a precursor like 2-(4-bromophenyl)-3-methoxypyridine, this reaction can be carried out with synthesis gas (a mixture of CO and H₂) or other formylating agents in the presence of a palladium catalyst and a suitable ligand. researchgate.netprinceton.edu
| Formylation Method | Reagents | Substrate | Key Aspects | Reference |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arene | Forms an iminium salt intermediate | thieme-connect.de |
| Gattermann | HCN, AlCl₃ | Arene | Uses hydrogen cyanide as formyl source | thieme-connect.de |
| Rieche | Dichloromethyl methyl ether, Lewis Acid | Arene | Electrophilic aromatic substitution | thieme-connect.de |
| Pd-Catalyzed | CO/H₂ (Syngas), Pd catalyst | Aryl Halide/Triflate | Transition-metal catalyzed carbonylation | researchgate.net |
This interactive table summarizes key formylation reactions for introducing an aldehyde group onto an aryl ring.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound and its analogues, which are biaryl compounds, is often achieved through cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a prominent method, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com The traditional methods for such syntheses, however, often rely on hazardous solvents and reagents, prompting a shift towards more environmentally benign alternatives. The application of green chemistry principles to the synthesis of this class of compounds aims to reduce waste, minimize energy consumption, and utilize less toxic materials. acsgcipr.org
A primary strategy for "greening" the synthesis of this compound is the use of alternative solvents. Water, being non-flammable, non-toxic, and inexpensive, is an excellent choice. researchgate.net Research has demonstrated the feasibility of conducting Suzuki-Miyaura reactions in aqueous systems, often with the aid of surfactants to facilitate the mixing of organic and aqueous phases. researchgate.net Another green solvent alternative is tert-amyl alcohol, which is considered more environmentally friendly than commonly used solvents like 1,4-dioxane (B91453) or N-methyl-2-pyrrolidone (NMP). nih.gov
The choice of catalyst and ligands also plays a crucial role in the greenness of the synthesis. While palladium remains a highly effective catalyst, efforts are being made to use it more sustainably. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is advantageous as it allows for easy recovery and recycling of the precious metal, reducing waste and cost. acsgcipr.org Furthermore, developing ligand-free Suzuki-Miyaura reactions is a key area of research, as it simplifies the reaction setup and avoids the use of often complex and expensive organic ligands. rsc.org In some cases, less expensive and more abundant base metals like nickel are being explored as alternatives to palladium. nih.govacs.org
Energy efficiency is another cornerstone of green chemistry, and microwave-assisted synthesis has emerged as a powerful tool in this regard. oatext.com Microwave heating can dramatically reduce reaction times from hours to minutes, which can lead to significant energy savings, particularly in sealed-vessel processes conducted at high temperatures. nih.govresearchgate.net This rapid heating can also lead to cleaner reactions with higher yields and easier work-up procedures. scielo.org.mxmdpi.com
A plausible and greener synthetic route to this compound involves the Suzuki-Miyaura cross-coupling of a halogenated 3-methoxypyridine, such as 2-chloro-3-methoxypyridine, with 4-formylphenylboronic acid. This reaction can be optimized using green chemistry principles, as detailed in the table below, which showcases conditions for analogous reactions.
Table 1: Green Suzuki-Miyaura Coupling Conditions for Biaryl Synthesis
| Catalyst System | Solvent | Base | Key Green Feature | Analogous Reaction Example | Reference |
|---|---|---|---|---|---|
| Pd/C (heterogeneous) | Water | K2CO3 | Recyclable catalyst, aqueous medium | Coupling of phenylboronic acid with 4-iodophenol | researchgate.net |
| NiCl2(PCy3)2 | tert-Amyl Alcohol | K3PO4 | Use of a less toxic "green" solvent and a nickel catalyst | Coupling of heterocyclic halides with aryl boronic acids | nih.gov |
| Pd(OAc)2 (ligand-free) | Water Extract of Banana (WEB) | - | Ligand-free, renewable solvent/promoter, room temperature | General Suzuki-Miyaura cross-coupling | rsc.org |
| Pd2(dba)3 / XPhos | 1,4-Dioxane/Water | Cs2CO3 | Microwave-assisted, rapid reaction | Coupling of 3-bromo-4-methylpyridine (B15001) with a boronic ester |
The data presented in the table illustrates the diverse strategies available to enhance the sustainability of synthesizing this compound and related compounds. By adopting these greener methodologies, the chemical industry can move towards more efficient and environmentally responsible manufacturing processes.
Reactivity and Organic Transformations of 4 3 Methoxypyridin 2 Yl Benzaldehyde
Reactions Involving the Aldehyde Group
The aldehyde functional group is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This electrophilicity is the basis for the most important and versatile reactions of aldehydes, including nucleophilic additions and condensations. masterorganicchemistry.comlibretexts.org
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for aldehydes. masterorganicchemistry.com It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol or can undergo further transformations. The reactivity of the aldehyde in these additions is influenced by both steric and electronic factors. Aromatic aldehydes, such as the title compound, may exhibit slightly reduced reactivity compared to aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring. libretexts.org
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.comsaskoer.ca These reactions are highly effective for forming new carbon-carbon bonds and are fundamental in organic synthesis. masterorganicchemistry.com The reaction of 4-(3-Methoxypyridin-2-yl)benzaldehyde with a Grignard or organolithium reagent is expected to proceed via nucleophilic addition to the aldehyde carbonyl. This addition results in a tetrahedral magnesium or lithium alkoxide intermediate, which, upon acidic workup, yields a secondary alcohol. masterorganicchemistry.com
For instance, the addition of a Grignard reagent like methylmagnesium bromide would transform the aldehyde into a secondary alcohol, specifically 1-(4-(3-methoxypyridin-2-yl)phenyl)ethanol. Similarly, reaction with phenyllithium (B1222949) would produce (4-(3-methoxypyridin-2-yl)phenyl)(phenyl)methanol. These reactions are generally irreversible due to the high basicity of the organometallic reagents. masterorganicchemistry.com
Table 1: Representative Organometallic Addition Reactions
| Reactant | Reagent | Product |
| This compound | 1. Methylmagnesium Bromide (CH₃MgBr) 2. H₃O⁺ | 1-(4-(3-Methoxypyridin-2-yl)phenyl)ethanol |
| This compound | 1. Phenyllithium (C₆H₅Li) 2. H₃O⁺ | (4-(3-Methoxypyridin-2-yl)phenyl)(phenyl)methanol |
The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde produces a class of compounds known as cyanohydrins. pressbooks.publibretexts.org This reaction is a valuable method for carbon chain extension, as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. pressbooks.pubchemistrysteps.com
The reaction with this compound involves the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon. libretexts.org This process is typically catalyzed by a base, which generates the cyanide ion from HCN. pressbooks.pub The resulting tetrahedral alkoxide intermediate is then protonated by HCN to afford the cyanohydrin, 2-hydroxy-2-(4-(3-methoxypyridin-2-yl)phenyl)acetonitrile, and regenerate the cyanide catalyst. pressbooks.publibretexts.org The reaction is reversible, with the equilibrium generally favoring the product for most aldehydes. wikipedia.org
Table 2: Representative Cyanohydrin Formation Reaction
| Reactant | Reagent | Product |
| This compound | Sodium Cyanide (NaCN), H⁺ | 2-hydroxy-2-(4-(3-methoxypyridin-2-yl)phenyl)acetonitrile |
Aldol (B89426) condensations are crucial carbon-carbon bond-forming reactions in organic chemistry. magritek.com Since this compound lacks α-hydrogens, it cannot form an enolate and act as the nucleophilic component in an aldol reaction. However, it can readily serve as the electrophilic partner in a directed or crossed aldol condensation, specifically a Claisen-Schmidt condensation, by reacting with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. magritek.com
For example, in a base-catalyzed reaction with a ketone such as acetone, the ketone is deprotonated to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial β-hydroxy ketone adduct typically undergoes spontaneous dehydration under the reaction conditions to yield a thermodynamically stable α,β-unsaturated ketone, a chalcone (B49325) derivative. This reaction would produce 4-(4-(3-methoxypyridin-2-yl)phenyl)but-3-en-2-one.
Table 3: Representative Claisen-Schmidt Condensation Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Acetone | NaOH, H₂O/Ethanol (B145695) | 4-(4-(3-methoxypyridin-2-yl)phenyl)but-3-en-2-one |
Condensation Reactions
Condensation reactions of the aldehyde group involve the addition of a nucleophile followed by the elimination of a small molecule, typically water. These reactions are essential for the synthesis of various derivatives containing carbon-nitrogen double bonds.
The reaction between an aldehyde and a primary amine is a classic condensation reaction that yields an imine, also known as a Schiff base. researchgate.netmdpi.com These compounds are valuable intermediates in organic synthesis and have been studied for a wide range of applications. ijsra.net The formation of a Schiff base from this compound proceeds by the nucleophilic addition of a primary amine to the aldehyde carbonyl group, forming a hemiaminal (or carbinolamine) intermediate. This intermediate is then dehydrated, often with acid catalysis, to form the final imine product. mdpi.com
For example, reacting this compound with aniline (B41778) in a suitable solvent like ethanol would produce the corresponding N-phenyl imine, (E)-N-(4-(3-methoxypyridin-2-yl)benzylidene)aniline. The reaction is generally reversible and can be driven to completion by removing the water that is formed.
Table 4: Representative Schiff Base Formation Reaction
| Reactant | Amine | Conditions | Product (Schiff Base) |
| This compound | Aniline (C₆H₅NH₂) | Ethanol, reflux | (E)-N-(4-(3-methoxypyridin-2-yl)benzylidene)aniline |
| This compound | Benzylamine (C₆H₅CH₂NH₂) | Toluene, Dean-Stark | (E)-N-(4-(3-methoxypyridin-2-yl)benzylidene)-1-phenylmethanamine |
Oxidation and Reduction Pathways of the Aldehyde Moiety
Oxidation
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(3-methoxypyridin-2-yl)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this, with potassium permanganate (B83412) (KMnO₄) being a common and effective choice. researchgate.net The oxidation can be carried out under phase transfer catalysis conditions, which allows the reaction to proceed smoothly in nonpolar solvents with high yields. researchgate.net The presence of the pyridine (B92270) ring is generally compatible with these oxidation conditions, though highly activating substituents on the pyridine ring could potentially lead to side reactions if conditions are not carefully controlled. nih.gov
Reduction
The reduction of the aldehyde group provides the corresponding primary alcohol, [4-(3-methoxypyridin-2-yl)phenyl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this purpose due to its mildness, selectivity for aldehydes and ketones, and ease of handling. ugm.ac.idscielo.br The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol, but can also be conducted in aprotic solvents or even under solvent-free conditions, sometimes accelerated by ultrasound. ugm.ac.idrsc.orgresearchgate.net NaBH₄ is highly chemoselective, meaning it will reduce the aldehyde group without affecting other potentially reducible groups like esters or the aromatic pyridine ring. scielo.br The workup is typically straightforward, involving quenching with water or a dilute acid followed by extraction. acs.org
Derivatization Reactions for Synthetic Intermediates
The aldehyde functionality serves as a versatile handle for the synthesis of various derivatives, which are themselves important intermediates. These reactions typically involve the condensation of the aldehyde with a nitrogen-based nucleophile.
Imine Formation: Aldehydes react with primary amines to form imines (or Schiff bases). This reaction is reversible and is often driven to completion by removing the water formed during the reaction. researchgate.netbham.ac.uk The resulting imine can be a stable final product or can be further reduced (reductive amination) to form a secondary amine.
Oxime Formation: The reaction with hydroxylamine (B1172632) yields an oxime. bham.ac.uk Oximes are generally more stable than imines and can exist as (E) and (Z) isomers. khanacademy.org They are useful intermediates in organic synthesis, for example, in the Beckmann rearrangement or for conversion to nitriles. nih.gov
Hydrazone Formation: Aldehydes react with hydrazine (B178648) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. bham.ac.uk 2,4-Dinitrophenylhydrazones are often brightly colored, crystalline solids with sharp melting points, historically used for the characterization of aldehydes and ketones. bham.ac.uk Hydrazones are also key intermediates in reactions like the Wolff-Kishner reduction.
Oxidative Amidation: Aldehydes can be converted directly into amides in a one-pot oxidative process. This can involve the reaction with a hydrazine derivative to form a hydrazone, which is then oxidized in situ to a reactive intermediate that acylates an amine. nih.gov
Table 2: Derivatization of the Aldehyde Group
| Reagent | Product Type | Key Features |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible formation; intermediate for reductive amination. researchgate.net |
| Hydroxylamine (NH₂OH) | Oxime | Crystalline solids; can exist as E/Z isomers. bham.ac.ukkhanacademy.org |
| Hydrazine (NH₂NH₂) | Hydrazone | Intermediate for Wolff-Kishner reduction. bham.ac.uk |
| 2-Nitrophenylhydrazine / Amine | Amide | One-pot oxidative conversion to a stable amide bond. nih.gov |
This table summarizes common derivatization reactions of the aldehyde functional group.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing for reactions such as N-oxidation and quaternization. nih.gov
N-Oxidation
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgresearchgate.netchemicalbook.com The N-oxidation of 4-methoxypyridine (B45360) to 4-methoxypyridine N-oxide is a well-established procedure. researchgate.netchemicalbook.comsmolecule.com The presence of the electron-donating methoxy (B1213986) group can facilitate this oxidation. The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions and altering its coordination properties. nih.gov
Quaternization
As a tertiary amine, the pyridine nitrogen can react with alkyl halides in a classic Sₙ2 reaction known as the Menshutkin reaction to form a quaternary pyridinium (B92312) salt. nih.govmdpi.com This reaction converts the neutral pyridine ring into a positively charged pyridinium ring. The quaternization of this compound with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, would yield the corresponding N-alkylpyridinium salt. This process is generally favored by polar aprotic solvents. mdpi.com Quaternization significantly increases the electron-withdrawing nature of the pyridine ring and can be used to activate the ring for nucleophilic substitution reactions at the positions ortho and para to the nitrogen. google.com The formation of pyridinium salts is also a common strategy to enhance the solubility and biological activity of pyridine-containing compounds. rsc.org
Coordination Chemistry
The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group in this compound present potential coordination sites for metal ions. As a bidentate ligand, it can form chelate complexes with various transition metals. The coordination would likely involve the pyridine nitrogen and the methoxy oxygen, forming a stable five-membered ring with the metal center.
Academic studies on closely related 2-arylpyridine ligands demonstrate their ability to form stable complexes with metals like gold(III), where they act as bidentate N,C-chelating agents after the deprotonation of the phenyl ring. wikipedia.org While the aldehyde group in this compound might influence the electronic properties of the aromatic system, the fundamental coordination behavior through the pyridine nitrogen is expected to be similar. The presence of the methoxy group at the 3-position could sterically and electronically modulate the coordination properties compared to unsubstituted 2-phenylpyridine.
Reactions Involving the Methoxy Group
Ether Cleavage
The methoxy group on the pyridine ring is susceptible to cleavage under strong acidic or specific dealkylating conditions to yield the corresponding pyridinol. researchgate.netelsevierpure.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comchem-station.com This reaction, known as O-demethylation, is a common transformation for aryl methyl ethers.
Common reagents for this purpose include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃). researchgate.netorganicchemistrytutor.com The choice of reagent can influence the reaction conditions and selectivity. For instance, BBr₃ is a powerful reagent that can often effect ether cleavage at lower temperatures. organicchemistrytutor.com The general mechanism involves the protonation or coordination of the Lewis acid to the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the methyl group. researchgate.netlibretexts.orgchem-station.com
Table 1: Common Reagents for Ether Cleavage
| Reagent | Typical Conditions | Notes |
| HBr/HI | High temperature | Strong acid catalysis. organicchemistrytutor.com |
| BBr₃ | Low to room temperature | Potent Lewis acid, often used for sensitive substrates. organicchemistrytutor.com |
| AlCl₃ | Varies, often requires heating | Common Lewis acid catalyst. organicchemistrytutor.com |
| L-selectride | Refluxing THF | Chemoselective for methoxypyridines over anisoles. masterorganicchemistry.com |
Aromatic Substitution Directed by Methoxy Functionality
The methoxy group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions on a benzene (B151609) ring. youtube.comwikipedia.orglibretexts.orgunizin.orgrsc.org However, in the case of this compound, the methoxy group is on the pyridine ring. The pyridine ring itself is electron-deficient and generally less reactive towards electrophilic substitution than benzene. youtube.comyoutube.combeilstein-journals.org
The methoxy group at the 3-position will activate the pyridine ring towards electrophilic attack. By resonance, it increases electron density at the 2-, 4-, and 6-positions. Given that the 2-position is already substituted, electrophilic attack would be directed primarily to the 4- and 6-positions of the pyridine ring. Steric hindrance from the adjacent benzaldehyde (B42025) group at the 2-position might favor substitution at the 4-position.
Electrophilic Aromatic Substitution on the Benzene and Pyridine Rings
Electrophilic aromatic substitution on this compound can occur on either the benzene or the pyridine ring. The outcome will be determined by the reaction conditions and the interplay of the directing effects of the various substituents.
On the Pyridine Ring: As discussed, the pyridine ring is generally deactivated towards electrophilic attack compared to benzene. youtube.comyoutube.combeilstein-journals.org However, the activating methoxy group at the 3-position will direct incoming electrophiles to the 4- and 6-positions. The 2-pyridyl group is an electron-withdrawing group, which would further deactivate the attached benzene ring.
Radical Reactions and Photochemical Transformations
The aldehyde functional group can participate in radical reactions. For example, benzaldehydes can generate benzoyl radicals under photocatalytic conditions. nih.gov These radicals can then undergo further reactions, such as addition to alkenes. The presence of substituents on the aromatic ring can influence the rate of hydrogen abstraction. nih.gov
The 2-arylpyridine scaffold is known to participate in photochemical reactions, such as photocyclization, particularly when the aryl group bears suitable substituents. nih.gov For instance, 2-styrylquinolines, which have a similar conjugated system, undergo regiospecific C-N photocyclization. nih.gov The presence of the methoxy and aldehyde groups would likely influence the photochemical behavior of this compound, potentially leading to intramolecular cyclization or rearrangement products upon irradiation. Studies on cyclopropyl-substituted benzophenones have shown that the excited triplet state can lead to fragmentation of strained rings, suggesting that the excited state of the benzaldehyde moiety could interact with the pyridine part of the molecule.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of a molecule's geometry and electronic distribution. yale.edu
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
For 4-(3-Methoxypyridin-2-yl)benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde (B42025) group. This distribution of frontier orbitals indicates the probable sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Characteristic for this compound |
|---|---|
| HOMO Distribution | Primarily located on the methoxypyridine ring |
| LUMO Distribution | Primarily located on the benzaldehyde moiety |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP of this compound, negative potential (typically colored red or orange) would be expected around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine (B92270) ring, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be found around the hydrogen atoms, particularly the aldehydic proton.
Reactivity indices, such as Fukui functions, provide a more quantitative prediction of reactive sites within a molecule. researchgate.net These indices are derived from changes in electron density and can distinguish between sites prone to nucleophilic, electrophilic, or radical attack. For this compound, Fukui function analysis would likely confirm the predictions from FMO and MEP analyses, highlighting the carbonyl carbon as a primary site for nucleophilic attack and the pyridine nitrogen and aldehyde oxygen as sites for electrophilic attack.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra.
NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The predicted chemical shifts for the protons and carbons in this compound would aid in the assignment of experimental NMR signals.
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. These calculations help in assigning the characteristic vibrational modes, such as the C=O stretching of the aldehyde and the C-O stretching of the methoxy (B1213986) group. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. mdpi.com The calculations would reveal the electronic transitions responsible for the absorption bands, which are typically π-π* and n-π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Features for this compound |
|---|---|
| 1H NMR | Distinct signals for aldehydic proton, aromatic protons, and methoxy protons. |
| 13C NMR | Characteristic downfield signal for the carbonyl carbon. |
| IR | Strong absorption band for the C=O stretch, and bands for C-O and aromatic C-H stretches. |
| UV-Vis | Absorption maxima corresponding to π-π* and n-π* electronic transitions. |
Conformational Analysis and Energy Minima Searching
Molecules can exist in different spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to find the most stable, lowest-energy conformers. researchgate.net For this compound, this analysis would involve rotating the bond connecting the pyridine and benzaldehyde rings to generate a potential energy surface. This surface would reveal the global energy minimum, corresponding to the most stable conformer, as well as any other local energy minima. Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and physical properties.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the behavior of this compound over time, researchers can explore its conformational landscape and the influence of different solvents on its structure and dynamics.
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridine and benzene (B151609) rings. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations (energy minima) and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other reactants.
Solvent effects are also a key area of investigation using MD simulations. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the conformational preferences of the molecule. For instance, in a polar protic solvent like water, simulations can reveal the formation of hydrogen bonds between the solvent and the nitrogen atom of the pyridine ring or the oxygen atoms of the methoxy and aldehyde groups. These interactions can stabilize certain conformations over others. Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing a detailed picture of the solvation shell.
Table 1: Representative Dihedral Angle Analysis from a Hypothetical Molecular Dynamics Simulation of this compound in Different Solvents.
| Solvent | Dihedral Angle (Py-Ph) | Predominant Conformation(s) | Key Observations |
| Vacuum | -35° and 145° | Two stable twisted conformations | The molecule adopts non-planar conformations to minimize steric hindrance. |
| Water | -40° and 140° | Twisted conformations stabilized by solvent interactions | Hydrogen bonding with the pyridine nitrogen and aldehyde oxygen influences the conformational equilibrium. |
| Chloroform | -30° and 150° | A wider range of accessible conformations | Less specific solvent interactions lead to greater conformational freedom compared to water. |
Note: The data in this table is illustrative and based on typical findings for similar biaryl compounds. Actual values would be derived from specific simulation studies.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve studying reactions such as oxidation of the aldehyde group, nucleophilic addition to the carbonyl carbon, or electrophilic substitution on the aromatic rings.
By modeling the reactants, transition states, intermediates, and products, computational methods can map out the entire reaction pathway. The calculation of activation energies for each step allows for the determination of the rate-determining step of the reaction. Furthermore, analysis of the electronic structure at the transition state can provide insights into the nature of bond breaking and bond formation.
For example, the oxidation of the aldehyde group to a carboxylic acid is a common transformation. A computational study could investigate the mechanism of this reaction using an oxidizing agent. The calculations would involve locating the transition state structure for the initial attack of the oxidant on the aldehyde and any subsequent intermediates. The computed energy profile would reveal the feasibility of the proposed mechanism.
Similarly, the Knoevenagel condensation, a C-C bond-forming reaction, could be computationally explored. This would involve modeling the reaction of this compound with an active methylene (B1212753) compound in the presence of a base catalyst. The computational pathway would detail the initial deprotonation of the active methylene compound, the subsequent nucleophilic attack on the aldehyde, and the final dehydration step.
Table 2: Hypothetical Calculated Activation Energies for a Proposed Reaction Pathway of this compound.
| Reaction Step | Description | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| 1 | Nucleophilic attack on the carbonyl carbon | 15.2 | -5.8 |
| 2 | Proton transfer to form an intermediate | 8.5 | -2.1 |
| 3 | Dehydration to form the final product | 22.1 | 10.3 |
Note: This table presents hypothetical data for an illustrative reaction. The values would be specific to the reaction being studied and the level of theory used in the calculation.
Through such computational investigations, a detailed, atomistic understanding of the chemical behavior of this compound can be achieved, guiding further experimental work and application development.
Role of 4 3 Methoxypyridin 2 Yl Benzaldehyde As a Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
While specific examples for this compound are not readily found, aldehydes are common precursors for building heterocyclic rings.
The benzaldehyde (B42025) moiety can participate in multi-component reactions, such as the Biginelli or Hantzsch reactions, which could theoretically lead to the formation of polycyclic structures incorporating the 3-methoxypyridin-2-yl substituent. Condensation reactions with active methylene (B1212753) compounds are a common strategy to build new rings onto the existing benzaldehyde framework.
The aldehyde group is a key functional group for intramolecular cyclization reactions to form fused ring systems. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could introduce a side chain that subsequently cyclizes onto the pyridine (B92270) or benzene (B151609) ring, although specific literature examples for this substrate are unavailable.
Scaffold for the Development of Functional Organic Materials
The biaryl structure of 4-(3-methoxypyridin-2-yl)benzaldehyde, which links a benzene and a pyridine ring, is a common motif in materials with interesting optical properties. The conjugated π-system can give rise to fluorescence.
| Potential Property | Structural Contribution |
| Luminescence | The extended π-conjugation across the pyridyl-phenyl scaffold could lead to fluorescent or phosphorescent properties. |
| Non-linear Optics | The presence of an electron-donating methoxy (B1213986) group and the nitrogen atom in the pyridine ring could create a push-pull system, which is often associated with non-linear optical activity. |
It is important to reiterate that these are potential properties based on the structure, and no specific studies on the optical properties of this compound were found.
Intermediate in the Preparation of Advanced Research Probes and Ligands
The pyridine nitrogen and the aldehyde oxygen offer potential coordination sites for metal ions, making this compound a candidate for modification into a ligand for catalysis or a research probe.
The aldehyde could be converted into an imine or an alcohol, introducing new donor atoms and creating a multidentate ligand. Such ligands are crucial in the field of catalysis for controlling the reactivity and selectivity of metal catalysts.
Advanced Mechanistic Investigations of Reactions Involving 4 3 Methoxypyridin 2 Yl Benzaldehyde
Kinetic Studies of Key Transformation Pathways
The reaction is generally found to be first-order with respect to the electrophile (e.g., a halopyridine or a halobenzaldehyde) and the palladium catalyst. However, the kinetic dependence on the nucleophile (the organoboron reagent) and the base can be more complex and often non-integer, suggesting their involvement in multiple steps of the catalytic cycle, including the transmetalation step and catalyst regeneration.
In the context of the Suzuki-Miyaura reaction to form compounds analogous to 4-(3-Methoxypyridin-2-yl)benzaldehyde, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. libretexts.org The relative reactivity of aryl halides follows the order I > OTf > Br > Cl. libretexts.org The presence of an electron-donating methoxy (B1213986) group on the pyridine (B92270) ring can influence the electron density at the coupling site, potentially affecting the rate of oxidative addition.
A representative, albeit generalized, kinetic rate law for a Suzuki-Miyaura coupling can be expressed as:
Rate = k[Aryl Halide][Pd Catalyst]
However, the specific rate constants and reaction orders would need to be determined empirically for the precise reactants used to synthesize this compound. The choice of solvent and base is also critical; for instance, the use of a phosphine (B1218219) ligand that is both electron-rich and sterically demanding can significantly accelerate the reaction. nih.gov
Table 1: Hypothetical Kinetic Data for the Formation of this compound via Suzuki-Miyaura Coupling
| Experiment | [Aryl Halide] (M) | [Boronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10-5 |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10-5 |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10-5 |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10-5 |
This table presents hypothetical data to illustrate expected kinetic relationships. Actual experimental data is required for a definitive analysis.
Isotopic Labeling Experiments to Determine Reaction Mechanisms
Isotopic labeling is a powerful technique to trace the path of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanisms. iitg.ac.inresearchgate.net In the synthesis of this compound, isotopic labels (e.g., ¹³C, ²H, ¹⁵N) can be incorporated into the starting materials to elucidate the mechanism of bond formation.
For instance, in a Suzuki-Miyaura coupling, a ¹³C label can be placed on the carbon atom of the aryl halide that is bonded to the halogen. The position of this label in the final product confirms that the coupling occurs at that specific carbon center. Similarly, deuterium (B1214612) labeling of the solvent or base can probe for protodeboronation side reactions, where the boronic acid is replaced by a deuterium atom instead of the desired aryl group.
A key application of isotopic labeling is in determining the mechanism of transmetalation. By using a boronic acid with a ¹³C-labeled aryl group, one can follow the transfer of this group to the palladium center and its subsequent reductive elimination to form the C-C bond of the product. chemrxiv.org
Furthermore, nitrogen-15 (B135050) labeling of the pyridine ring could be employed to investigate potential interactions of the nitrogen atom with the palladium catalyst during the reaction, which can influence the catalytic activity. researchgate.net
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are crucial for building a complete picture of the reaction mechanism. In palladium-catalyzed cross-coupling reactions, several key intermediates are proposed in the catalytic cycle. For the synthesis of this compound, these would include:
Pd(0)L₂ Species: The active catalyst, typically a 14-electron complex. chemrxiv.org
Oxidative Addition Complex (Ar-Pd(II)-X(L)₂): Formed by the reaction of the aryl halide with the Pd(0) catalyst. libretexts.org This intermediate is a square planar Pd(II) species.
Transmetalation Intermediate: Formed after the reaction of the oxidative addition complex with the organoboron reagent. The exact structure can vary depending on the base and solvent.
Reductive Elimination Precursor (Ar-Pd(II)-Ar'(L)₂): This complex precedes the final bond-forming step.
Advanced spectroscopic techniques such as in-situ NMR, IR, and mass spectrometry can be used to detect and characterize these transient species. For example, ³¹P NMR is particularly useful for tracking the phosphorus-containing ligands and their coordination to the palladium center throughout the reaction. In some cases, stable analogues of reaction intermediates can be synthesized and characterized by X-ray crystallography to provide a detailed structural understanding. The potential for the pyridine nitrogen to coordinate to the palladium center at various stages of the catalytic cycle is an area of particular interest for mechanistic investigation. researchgate.net
Elucidation of Catalytic Cycles
Based on kinetic studies, isotopic labeling experiments, and the characterization of intermediates, a detailed catalytic cycle for the formation of this compound via a Suzuki-Miyaura reaction can be elucidated. The generally accepted mechanism involves three main steps: libretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 2-bromo-3-methoxypyridine (B21398) or 4-bromobenzaldehyde) to a Pd(0) complex, forming a Pd(II) intermediate. The electron-rich nature of the methoxy-substituted pyridine may facilitate this step. nih.gov
Transmetalation: The organoboron reagent (e.g., 4-formylphenylboronic acid or (3-methoxypyridin-2-yl)boronic acid), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the C-C bond of this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Methodologies
The advancement of synthetic chemistry increasingly relies on the ability to produce enantiomerically pure compounds, and the derivatives of 4-(3-methoxypyridin-2-yl)benzaldehyde are no exception. Future research is sharply focused on creating novel asymmetric methods to access chiral molecules derived from this scaffold, which are crucial for developing new pharmaceuticals and materials.
A primary area of exploration is the asymmetric reduction of the aldehyde. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and well-established method for the enantioselective reduction of various ketones, and its application to heteroaromatic aldehydes like this one is a key research interest. This reaction utilizes a chiral oxazaborolidine catalyst to deliver a hydride from borane (B79455) to the ketone in a highly face-selective manner. The mechanism involves the formation of a catalyst-borane complex that coordinates to the aldehyde, facilitating a stereocontrolled hydride transfer. Another significant approach is asymmetric transfer hydrogenation, often employing ruthenium(II) complexes with chiral ligands. This technique uses readily available hydrogen sources like isopropanol (B130326) or formic acid and has shown high efficiency for various aromatic ketones.
Beyond reduction, the development of asymmetric carbon-carbon bond-forming reactions starting from the aldehyde is a critical frontier. This includes enantioselective additions of organometallic reagents to create chiral secondary alcohols with new carbon substituents. The design of novel chiral ligands, particularly those containing pyridine (B92270) motifs, is central to the success of these catalytic asymmetric reactions.
| Asymmetric Method | Catalyst/Reagent System | Key Features & Research Focus |
| Asymmetric Reduction | Chiral Oxazaborolidine (CBS) Catalyst + Borane | High enantioselectivity for a broad range of ketones; research focuses on optimizing conditions for heteroaromatic aldehydes. |
| Asymmetric Transfer Hydrogenation | Ruthenium(II) or Rhodium(II) complexes with chiral ligands (e.g., amino alcohols, diamines) | Utilizes safe and inexpensive hydrogen donors; development of new pyridine-based ligands to enhance selectivity. |
| Asymmetric Alkylation/Arylation | Organozinc or Grignard reagents with chiral ligands | Forms new C-C bonds to create more complex chiral alcohols; requires development of highly selective catalysts. |
Integration into Flow Chemistry Systems for Efficient Production
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in efficiency, safety, and scalability. The synthesis of this compound, which can involve energetic or multi-step reactions, is an ideal candidate for adaptation to flow systems.
A key reaction in the synthesis of this biaryl compound is the Suzuki-Miyaura cross-coupling. Implementing this reaction in a continuous flow setup can dramatically reduce reaction times from hours to minutes and allow for the use of heterogeneous catalysts packed into cartridges, which simplifies purification and catalyst recycling. Flow chemistry provides superior heat and mass transfer, allowing for safer operation at elevated temperatures and pressures, which can accelerate reaction rates and improve yields.
| Advantage of Flow Chemistry | Implication for this compound Synthesis |
| Enhanced Safety | Allows for better control of exothermic reactions and safe handling of hazardous reagents at a small scale within the reactor. |
| Improved Efficiency & Yield | Precise control over temperature, pressure, and residence time leads to faster reactions, fewer side products, and higher yields. |
| Scalability | Production can be easily scaled by running the system for longer durations or by using multiple reactors in parallel, avoiding challenges of large-scale batch reactors. |
| Automation & Process Control | Flow systems can be fully automated for continuous, reliable production with high reproducibility. |
Exploration of Photoredox and Electrochemistry-Mediated Transformations
Photoredox catalysis and electrochemistry are at the forefront of modern synthetic organic chemistry, offering green and powerful alternatives to traditional methods. These techniques use light or electricity, respectively, to generate highly reactive intermediates under mild conditions, enabling transformations that are otherwise challenging.
Photoredox catalysis has emerged as a powerful tool for C-H functionalization. For a molecule like this compound, this could involve the direct introduction of alkyl or acyl groups onto the pyridine or benzene (B151609) rings. The process typically involves a photocatalyst that, upon light absorption, initiates a single-electron transfer (SET) with a substrate to generate a radical intermediate, which then undergoes the desired bond formation.
Electro-organic synthesis provides a reagent-free method for oxidation and reduction. The aldehyde group of this compound could be selectively oxidized to a carboxylic acid at an anode, or reduced to an alcohol at a cathode, without the need for stoichiometric chemical oxidants or reductants. Electrochemical methods for synthesizing pyridine carboxamides from related precursors have also been developed. The exploration of these techniques could unlock novel reaction pathways and provide access to a wider range of derivatives.
| Technology | Principle | Potential Application for this compound |
| Photoredox Catalysis | Generation of radical intermediates via single-electron transfer using a light-activated catalyst. | Direct C-H functionalization/alkylation of the aromatic rings; Minisci-type reactions. |
| Electrochemistry | Driving redox reactions by applying an electrical potential at an electrode surface. | Oxidation of the aldehyde to a carboxylic acid; reduction to an alcohol; synthesis of amide derivatives. |
Design of Next-Generation Catalysts Utilizing this compound Derivatives as Ligands
The inherent structural features of this compound, namely the strategically placed pyridinyl nitrogen atom, make it an excellent starting point for the design of novel ligands for catalysis. The aldehyde group serves as a versatile chemical handle that can be readily converted into a variety of coordinating functionalities.
A common and straightforward modification is the condensation of the aldehyde with a primary amine to form a Schiff base (or imine). If a chiral amine is used, a chiral Schiff base ligand is formed, which can then be complexed with transition metals like copper, nickel, or cobalt to create catalysts for asymmetric reactions. These Schiff base ligands are valued for their simple synthesis and tunable electronic and steric properties.
By reacting the aldehyde with different amines containing other donor atoms (e.g., phosphorus, oxygen), a diverse library of multidentate ligands (such as P,N or N,O-ligands) can be generated. These ligands can coordinate to metal centers and influence the activity, selectivity, and stability of the resulting catalysts. Research in this area aims to develop highly effective catalysts for a broad range of applications, including hydrogenations, cross-coupling reactions, and other important organic transformations.
| Ligand Type | Synthetic Transformation of Aldehyde | Potential Metal Complex | Potential Catalytic Application |
| Schiff Base (N,N-Ligand) | Condensation with a chiral diamine. | Ruthenium, Rhodium, Iridium | Asymmetric transfer hydrogenation. |
| Schiff Base (N,O-Ligand) | Condensation with a chiral amino alcohol. | Copper, Zinc | Enantioselective additions. |
| Aminophosphine (P,N-Ligand) | Reductive amination with a phosphino-amine. | Palladium, Rhodium | Asymmetric allylic alkylation, hydrogenation. |
Q & A
Q. What are the common synthetic routes for 4-(3-Methoxypyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation between 3-methoxypyridine derivatives and benzaldehyde precursors. For example, Schiff base formation via reaction of aldehydes with amines/hydrazines under acidic conditions (e.g., acetic acid catalysis) is a reliable approach . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance reactivity.
- Catalyst : Acidic conditions (e.g., 10 drops of acetic acid) promote imine formation .
- Temperature : Controlled heating (e.g., 60–80°C) improves yield while avoiding side reactions.
Table 1 : Example Synthesis Parameters
| Reactants | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Benzyloxy-3-methoxybenzaldehyde + 2-hydrazinopyridine | Acetic acid | Ethanol | RT → 80 | 91 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify aromatic protons, aldehyde protons (~δ 10.0 ppm), and methoxy groups (~δ 3.8 ppm). Coupling patterns reveal substitution on the pyridine ring .
- FTIR : Peaks at ~1700 cm⁻¹ confirm the aldehyde C=O stretch, while ~1250 cm⁻¹ indicates methoxy C-O .
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry using SHELX software for refinement .
Q. How does the methoxy group on the pyridine ring influence the compound’s electronic properties?
- Methodological Answer : The electron-donating methoxy group increases electron density on the pyridine ring, altering reactivity in electrophilic substitution reactions. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing frontier molecular orbitals and charge distribution .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the biological interactions of this compound?
- Methodological Answer : AutoDock Vina models ligand-protein docking by:
- Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Open Babel).
- Grid Setup : Define binding pockets on target proteins (e.g., enzymes or receptors).
- Scoring Function : Evaluate binding affinities (ΔG) and binding modes.
Example: Docking to antimicrobial targets (e.g., bacterial enzymes) can prioritize in vitro testing .
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Contradictions arise from variables like catalyst purity, solvent drying, or reaction time. Use Design of Experiments (DoE) to systematically test factors:
- Central Composite Design : Vary catalyst concentration (0.5–5 mol%), temperature (RT–100°C), and solvent polarity.
- Response Surface Methodology : Identify optimal conditions for yield maximization .
Q. What is the mechanism of Schiff base formation involving this aldehyde, and how does the methoxypyridinyl group influence reactivity?
- Methodological Answer : The aldehyde reacts with amines via nucleophilic addition-elimination. The methoxy group stabilizes intermediates through resonance:
- Step 1 : Amine attacks the aldehyde carbonyl, forming a tetrahedral intermediate.
- Step 2 : Proton transfer and elimination of water yield the Schiff base.
Kinetic studies (e.g., monitoring by TLC or NMR) can compare rates with non-methoxy analogs .
Q. How do substituents on analogous benzaldehyde derivatives (e.g., 4-(2-pyridinyl)benzaldehyde) affect reactivity compared to this compound?
- Methodological Answer :
- Electron-withdrawing groups (e.g., nitro) reduce aldehyde reactivity in nucleophilic additions.
- Electron-donating groups (e.g., methoxy) enhance electrophilic substitution on the benzene ring.
Compare Hammett σ values or conduct competitive Friedel-Crafts reactions to quantify effects .
Data Contradiction Analysis
Q. Why do some studies report low stability of this compound under basic conditions?
- Methodological Answer : The aldehyde group is prone to Cannizzaro reactions in strong bases (e.g., NaOH), forming alcohols and acids. Stabilize the compound by:
- Storing in acidic buffers (pH 4–6).
- Avoiding prolonged exposure to basic catalysts during synthesis .
Comparative Studies
Q. How does the crystal structure of this compound compare to its non-methoxy analog?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
